2-Methylquinoline-4-carboxylic acid

Catalog No.
S752852
CAS No.
634-38-8
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylquinoline-4-carboxylic acid

CAS Number

634-38-8

Product Name

2-Methylquinoline-4-carboxylic acid

IUPAC Name

2-methylquinoline-4-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14)

InChI Key

UIDHNPTVQFNWOJ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)O

The exact mass of the compound 2-Methylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Field: Synthetic Organic Chemistry

2-Methylquinoline-4-carboxylic acid is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Method of Application: The synthesis of 2-methylquinoline is best achieved using the Doebner–von Miller reaction protocol in the presence of a strong acid .

Results or Outcomes: The compound has versatile applications in the fields of industrial and synthetic organic chemistry . It’s used in the construction of the principal quinoline scaffold .

Field: Medicinal Chemistry

Functionalized quinoline motifs, including 2-Methylquinoline-4-carboxylic acid, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .

Method of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes: Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Field: Antimicrobial Research

2-Methylquinoline-4-carboxylic acid and its derivatives have demonstrated weak antimicrobial activity against microorganisms of the intestinal group .

Method of Application: The compound is synthesized and then tested against various microorganisms in a controlled laboratory setting .

Results or Outcomes: The experimental studies have shown that some of the resulting compounds had anti-inflammatory, analgesic, antimicrobial, and antifungal activity .

Field: Antimalarial Drug Research

Quinoline, which includes 2-Methylquinoline-4-carboxylic acid, forms the scaffold for compounds of great significance, such as the antimalarial drugs quinine and chloroquine .

Method of Application: The quinoline scaffold is modified with simple to complex functionalities, giving a multitude of compounds that are ubiquitous in the fields of medicinal and industrial chemistry .

Results or Outcomes: The quinoline scaffold has been used to develop antimalarial, antibacterial, and anticancer marked drugs . The investigation of new bioactive molecules among derivatives of quinoline-carboxylic acid is highly promising .

Field: Anti-Inflammatory and Antitumor Research

2-Methylquinoline-4-carboxylic acid and its derivatives have shown potential as anti-inflammatory and antitumor agents .

Method of Application: The compound is synthesized and then tested in controlled laboratory settings, often using cell cultures or animal models .

Results or Outcomes: Several promising anti-inflammatory and antitumor therapeutics are built on this structure . The quinoline scaffold has been used to develop marked drugs .

Field: Industrial Chemistry

Quinoline, which includes 2-Methylquinoline-4-carboxylic acid, is used in industrial applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Results or Outcomes: Quinolines provide frameworks for industrial uses including OLEDs and photovoltaic cells . In addition, quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .

2-Methylquinoline-4-carboxylic acid, with the chemical formula C11H9NO2C_{11}H_{9}NO_{2} and CAS Number 634-38-8, is a heterocyclic compound belonging to the quinoline family. This compound features a methyl group at the second position and a carboxylic acid functional group at the fourth position of the quinoline ring system. Its molecular weight is approximately 187.19 g/mol, and it exhibits notable solubility characteristics, being soluble in various organic solvents .

Future Research Directions

  • Its detailed synthesis and purification methods.
  • Its physical and chemical properties in a quantitative manner.
  • Its potential biological activities and mechanisms of action.
  • Its safety profile and hazard assessment.
Typical of carboxylic acids and quinolines:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under high temperatures or specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physical properties .

Research indicates that 2-Methylquinoline-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
  • CYP Enzyme Inhibition: The compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism .
  • Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound may possess anticancer properties, although further research is needed to confirm these effects.

These biological activities make it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing 2-Methylquinoline-4-carboxylic acid:

  • Skraup Synthesis: A well-known method involving the condensation of aniline derivatives with ketones and oxidizing agents.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the quinoline structure.
  • Carboxylation Reactions: The introduction of a carboxylic acid group can be achieved through carbon dioxide insertion into existing substrates under specific conditions.

These methods highlight the versatility in synthesizing this compound from various starting materials .

Interaction studies involving 2-Methylquinoline-4-carboxylic acid have focused on its role as an enzyme inhibitor:

  • Cytochrome P450 Interactions: As a CYP1A2 inhibitor, it may affect the metabolism of various drugs, which is crucial for understanding potential drug interactions.
  • Binding Studies: Research has indicated that this compound can bind to certain biological targets, influencing their activity and providing insights into its mechanism of action .

These studies are essential for assessing safety and efficacy in therapeutic applications.

Several compounds share structural similarities with 2-Methylquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Acetyl-2-methylquinoline-4-carboxylic acidC13H11NO3C_{13}H_{11}NO_{3}Contains an acetyl group, enhancing lipophilicity
4-MethylquinolineC10H9NC_{10}H_{9}NLacks carboxylic acid functionality
2-MethylquinolineC10H9NC_{10}H_{9}NSimilar structure without the carboxylic group

Uniqueness

The unique aspect of 2-Methylquinoline-4-carboxylic acid lies in its combination of a methyl group and a carboxylic acid on the quinoline ring, which imparts distinct biological activities compared to its analogs. This makes it particularly interesting for further pharmacological development and research applications .

2-Methylquinoline-4-carboxylic acid features a bicyclic quinoline core with substituents at the 2- and 4-positions (Figure 1). Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
CAS Registry Number634-38-8
Melting Point>220°C (decomposes)
SolubilitySparingly soluble in DMSO
pKa~1.0 (carboxylic acid group)

The compound’s planar structure enables π-π stacking interactions, enhancing its binding affinity in biological systems.

Molecular Formula and Weight

2-Methylquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₂ [1] [2] [3]. The compound has a molecular weight of 187.19 grams per mole [1] [2] [9], with an exact mass of 187.063329 atomic mass units [3]. The Chemical Abstracts Service registry number for this compound is 634-38-8 [1] [2] [8].

Structural Characteristics

The compound features a quinoline core structure consisting of a fused benzene-pyridine ring system [1]. The molecule contains a methyl group positioned at the 2-position of the quinoline ring and a carboxylic acid functional group at the 4-position [1] [2]. The structural arrangement creates a bicyclic aromatic heterocyclic compound with nitrogen as the heteroatom in the six-membered pyridine ring portion [2] [3].

The quinoline backbone provides the fundamental structural framework, with the substitution pattern being crucial for the compound's chemical properties [1]. The methyl substituent at position 2 contributes to the electron-donating character of the molecule, while the carboxylic acid group at position 4 serves as an electron-withdrawing functionality [2].

Conformational Analysis

The conformational behavior of 2-methylquinoline-4-carboxylic acid is influenced by the planar nature of the quinoline ring system and the rotational freedom around the C-COOH bond [17]. The quinoline core maintains a rigid planar conformation due to the aromatic character and conjugation within the fused ring system [17].

The carboxylic acid group can adopt different orientations relative to the quinoline plane, with the preferred conformation being influenced by intramolecular interactions and potential hydrogen bonding [17]. The methyl group at position 2 exhibits restricted rotation due to steric interactions with adjacent ring positions [17].

Physical Properties

Melting and Boiling Points

2-Methylquinoline-4-carboxylic acid exhibits a melting point range of 245.0 to 247.0 degrees Celsius [11] [12]. The compound demonstrates thermal stability within this temperature range, with decomposition occurring at higher temperatures [9].

The predicted boiling point for this compound is 344.5 ± 22.0 degrees Celsius [11] [12]. This relatively high boiling point reflects the presence of intermolecular hydrogen bonding capabilities due to the carboxylic acid functionality and the aromatic character of the quinoline system [11].

PropertyValueReference
Melting Point245.0-247.0°C [11] [12]
Boiling Point344.5 ± 22.0°C [11] [12]
Density1.285 ± 0.06 g/cm³ [11] [12]

Solubility Profile

The solubility characteristics of 2-methylquinoline-4-carboxylic acid are influenced by both the hydrophobic quinoline ring system and the hydrophilic carboxylic acid group [8]. The compound demonstrates limited solubility in water due to the predominant aromatic character [8].

The presence of the carboxylic acid functionality enables solubility in polar organic solvents and aqueous solutions under basic conditions where deprotonation occurs [8]. The compound shows enhanced solubility in dimethyl sulfoxide and other polar aprotic solvents [16].

Crystal Structure Characteristics

The crystal structure of 2-methylquinoline-4-carboxylic acid is characterized by intermolecular hydrogen bonding networks formed through the carboxylic acid functional groups [21]. The molecules arrange in a three-dimensional supramolecular structure stabilized by hydrogen bonding interactions and π-π stacking between quinoline rings [21].

The crystalline form exhibits orthorhombic crystal system characteristics [21]. The packing arrangement involves both classical hydrogen bonds and weaker intermolecular interactions such as C-H···π interactions [21].

Spectroscopic Properties

UV-Visible Spectral Characteristics

The ultraviolet-visible absorption spectrum of 2-methylquinoline-4-carboxylic acid displays characteristic absorption bands associated with the quinoline chromophore [21]. The compound exhibits significant absorption in the ultraviolet region with an excitation maximum around 288 nanometers [21].

The electronic transitions observed correspond to π→π* transitions within the aromatic quinoline system [21]. The presence of the methyl and carboxylic acid substituents influences the electronic distribution and results in slight shifts in absorption maxima compared to unsubstituted quinoline [21].

Infrared Spectral Features

The infrared spectrum of 2-methylquinoline-4-carboxylic acid displays characteristic absorption bands that confirm the presence of key functional groups [18] [19]. The carboxylic acid functionality exhibits a broad O-H stretching vibration typically observed between 2500-3300 wavenumbers [18].

The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption around 1700 wavenumbers [18]. Aromatic C-H stretching vibrations are observed in the 3000-3100 wavenumber region, while the quinoline ring system shows characteristic aromatic C=C and C=N stretching vibrations [18].

Nuclear Magnetic Resonance Data (¹H and ¹³C)

The proton nuclear magnetic resonance spectrum of 2-methylquinoline-4-carboxylic acid provides detailed structural information [17] [19]. The methyl group at position 2 appears as a singlet around 2.65 parts per million [17] [19].

The aromatic protons of the quinoline ring system display chemical shifts in the 7.40-8.15 parts per million region [17] [19]. The proton at position 3 of the quinoline ring typically appears as a singlet around 7.41 parts per million [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [17]. The carbonyl carbon of the carboxylic acid group resonates around 168 parts per million [17]. The aromatic carbons of the quinoline system appear in the 108-156 parts per million range, with the methyl carbon appearing around 24.7 parts per million [17].

NMR DataChemical Shift (ppm)Multiplicity
CH₃ (¹H)2.65Singlet
Aromatic H (¹H)7.40-8.15Various
COOH Carbon (¹³C)~168-
CH₃ Carbon (¹³C)~24.7-

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-methylquinoline-4-carboxylic acid reveals characteristic fragmentation patterns [20]. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the compound [20].

Common fragmentation pathways involve loss of the carboxylic acid functionality, resulting in fragments corresponding to the methylquinoline portion [20]. Additional fragmentation patterns include loss of carbon monoxide and carbon dioxide from the carboxylic acid group [20].

Chemical Reactivity Parameters

Acid-Base Properties

2-Methylquinoline-4-carboxylic acid exhibits dual acid-base character due to the presence of both the carboxylic acid group and the quinoline nitrogen [28] [29]. The carboxylic acid functionality serves as a Brønsted acid, capable of donating protons in aqueous solution [28] [29].

The quinoline nitrogen atom can accept protons under acidic conditions, demonstrating basic character [30]. This amphoteric nature allows the compound to participate in acid-base equilibria depending on the solution conditions [28] [29].

pKa and pKb Values

The carboxylic acid group of 2-methylquinoline-4-carboxylic acid exhibits a predicted pKa value of approximately 1.15 ± 0.10 [9]. This value indicates moderate acidity, consistent with aromatic carboxylic acids where the electron-withdrawing aromatic system enhances acid strength [28] [29].

The quinoline nitrogen demonstrates basic character with a pKa value for the conjugate acid estimated around 5.83, based on structural similarities to 2-methylquinoline [30]. The presence of the electron-withdrawing carboxylic acid group reduces the basicity compared to simple quinoline derivatives [30].

ParameterValueNotes
pKa (COOH)1.15 ± 0.10Predicted value
pKa (N-H⁺)~5.83Based on structural analogy

Electrophilic and Nucleophilic Sites

The electrophilic sites in 2-methylquinoline-4-carboxylic acid are primarily located at the carbonyl carbon of the carboxylic acid group and positions on the quinoline ring activated toward electrophilic substitution [23] . The carboxylic acid carbon represents the most electrophilic center, susceptible to nucleophilic attack [23].

The quinoline ring system contains positions that can undergo electrophilic aromatic substitution, with reactivity patterns influenced by the electron-donating methyl group and electron-withdrawing carboxylic acid substituent . The nitrogen atom in the quinoline ring serves as a nucleophilic site, capable of coordination to electrophilic species .

Stability Under Various Conditions

2-Methylquinoline-4-carboxylic acid demonstrates good thermal stability up to its melting point range of 245-247 degrees Celsius [11] [12]. The compound requires storage under inert atmosphere conditions at room temperature to prevent degradation [8] [9].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-methylquinoline-4-carboxylic acid

Dates

Last modified: 08-15-2023

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